2-Amino-3,5-dibromobenzoic acid

描述

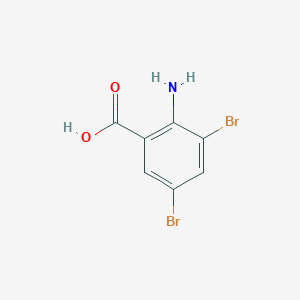

2-Amino-3,5-dibromobenzoic acid: is an organic compound with the molecular formula C7H5Br2NO2 and a molecular weight of 294.93 g/mol . . This compound is characterized by the presence of two bromine atoms and an amino group attached to a benzoic acid core. It appears as a white to light yellow crystalline powder .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-3,5-dibromobenzoic acid typically involves the bromination of sodium 2-aminobenzoate. A solution of bromine in glacial acetic acid is added dropwise to sodium 2-aminobenzoate in glacial acetic acid at 15°C. The mixture is stirred for one hour at the same temperature. The product is then filtered, washed with benzene, and dried in the dark .

Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized for higher yields and purity. For instance, using o-nitrobenzaldehyde as a raw material, the nitro group is reduced using an iron powder/glacial acetic acid system to obtain o-aminobenzaldehyde. Bromine is then added to this mixture to produce this compound .

化学反应分析

Coordination Chemistry and Metal Complex Formation

The carboxylic acid group enables coordination with metals, forming stable complexes. For example:

- Tin(II) Complexes : Reaction with dibutyltin oxide in ethanol produces tetranuclear organotin complexes. The carboxylate group acts as a bridging ligand, coordinating with tin atoms in a trigonal bipyramidal geometry (Fig. 1). Bond lengths between Sn and carboxylate oxygen range from 2.024–2.348 Å .

Table 1: Key Bond Lengths in Tin Complex

| Bond Type | Length (Å) |

|---|---|

| Sn1–O1 (carboxyl) | 2.348 |

| Sn1–O3 (bridging) | 2.181 |

| Sn2–O5 (bridging) | 2.043 |

Substitution Reactions

The bromine atoms undergo nucleophilic aromatic substitution (NAS) under controlled conditions:

- Hydroxylation : Bromine substituents can be replaced by hydroxyl groups in the presence of aqueous bases, forming derivatives like 2-amino-3,5-dihydroxybenzoic acid .

- Halogen Exchange : Iodine may replace bromine in reactions with KI under acidic conditions, yielding iodinated analogs .

Table 2: Reactivity Comparison with Halogenated Analogs

| Compound | Electrophilicity Index (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|

| 2-Amino-3,5-dibromobenzoic acid | 3.41 | 4.92 |

| 2-Amino-3,5-diiodobenzoic acid | 3.38 | 4.85 |

Acid-Base Reactions

- Deprotonation : The carboxylic acid group reacts with bases (e.g., NaOH) to form carboxylate salts, enhancing solubility in polar solvents.

- Ammonium Salt Formation : The amino group reacts with strong acids (e.g., HCl) to form water-soluble ammonium salts .

Reduction and Oxidation

- Amino Group Oxidation : Treatment with KMnO₄ or H₂O₂ oxidizes the –NH₂ group to nitro (–NO₂), yielding 2-nitro-3,5-dibromobenzoic acid .

- Bromine Reduction : Catalytic hydrogenation (H₂/Pd) reduces bromine to hydrogen, forming 2-aminobenzoic acid derivatives.

Decarboxylation and Cyclization

- Thermal Decarboxylation : Heating above 200°C removes CO₂, generating 2-amino-3,5-dibromobenzene .

- Benzisoxazole Formation : Reaction with hydrazine derivatives under oxidative conditions (K₃Fe(CN)₆) yields benzisoxazole scaffolds .

Computational Insights

Density Functional Theory (DFT) studies reveal:

- Reactivity Sites : The amino group activates the ortho/para positions for electrophilic substitution, while bromine directs incoming groups to meta positions .

- Tautomerism : Intramolecular proton transfer between –NH₂ and –COOH groups stabilizes resonance structures, influencing reaction pathways .

Comparative Reactivity

Table 3: Reaction Outcomes with Structural Analogs

| Reaction Type | This compound | 4-Amino-3,5-dibromobenzoic Acid |

|---|---|---|

| Bromine Substitution | Faster (meta-directing Br) | Slower (steric hindrance) |

| Oxidation of –NH₂ | Forms nitro derivative | Forms diazonium salt |

科学研究应用

Medicinal Chemistry

- Pharmaceutical Intermediate:

- Antimicrobial Activity:

Material Science

- Fluorescent Materials:

- Non-linear Optical Properties:

Case Study 1: Antimicrobial Efficacy

A study published in 2015 examined the antimicrobial activity of various aminobenzoic acids, including this compound. It was found that specific derivatives showed significant inhibition against Gram-positive bacteria. The research highlighted the importance of the dibromo substituents in enhancing biological activity compared to non-brominated analogs .

Case Study 2: Fluorescent Polymer Development

In another study focused on developing fluorescent polymers for security applications, researchers incorporated this compound into a polymer matrix. The resulting material demonstrated improved fluorescence properties with a quantum yield higher than standard references used in security documents .

作用机制

The mechanism of action of 2-amino-3,5-dibromobenzoic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The amino group can act as a nucleophile, while the bromine atoms can undergo substitution reactions. These properties make it a versatile intermediate in organic synthesis .

相似化合物的比较

2-Amino-5-bromobenzoic acid: Similar structure but with only one bromine atom.

3,5-Dibromoanthranilic acid: Another name for 2-amino-3,5-dibromobenzoic acid.

2-Amino-3,5-diiodobenzoic acid: Similar structure but with iodine atoms instead of bromine.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of two bromine atoms enhances its reactivity in nucleophilic substitution and condensation reactions, making it a valuable intermediate in various synthetic pathways .

生物活性

2-Amino-3,5-dibromobenzoic acid (2A35Br) is an organic compound with significant potential in various biological applications. Its structure features a benzene ring substituted with two bromine atoms and an amino group, which contributes to its chemical reactivity and biological activity. This article reviews the biological activities of 2A35Br, focusing on its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.

- Molecular Formula : C₇H₅Br₂NO₂

- Molecular Weight : Approximately 294.93 g/mol

- Physical State : Typically appears as a white to light yellow powder or crystalline form.

The compound's reactivity is largely attributed to its functional groups, which allow it to participate in various chemical reactions typical of carboxylic acids and amines .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . Studies have shown that it can inhibit the growth of certain bacterial strains, suggesting its potential as a therapeutic agent against infections. The specific mechanisms of action are still under investigation, but the compound's structure allows it to interact with biological systems effectively.

Interaction Studies

Interaction studies have focused on the binding affinities of 2A35Br with various biological receptors and enzymes. These studies aim to elucidate its potential therapeutic roles and toxicological profiles. For instance, investigations into its effects on enzyme activities have shown promise in understanding its bioactivity .

Synthesis and Characterization

The synthesis of this compound has been achieved through various methods, including:

- Nitration of 3,5-dibromotoluene.

- Reduction followed by bromination of anthranilic acid.

Characterization techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy have been employed to confirm its structure and purity .

Case Studies

Several case studies have highlighted the biological effects of 2A35Br:

- Antimicrobial Efficacy : A study investigated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating significant inhibitory effects at certain concentrations.

- Enzyme Interaction : Research into its interaction with specific enzymes revealed that 2A35Br could modulate enzyme activity, which may lead to further exploration in drug development.

Comparative Analysis

The following table summarizes the structural features and notable properties of compounds related to this compound:

| Compound Name | Structure Features | Notable Properties |

|---|---|---|

| This compound | Two bromine substitutions at positions 3 and 5 | Antimicrobial activity |

| 2-Amino-3,5-diiodobenzoic acid | Two iodine substitutions instead of bromine | Potentially enhanced reactivity |

| 4-Amino-3,5-dibromobenzoic acid | Amino group at the 4-position | Used in dye synthesis |

属性

IUPAC Name |

2-amino-3,5-dibromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNABMWFLKQEGCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90277108 | |

| Record name | 2-Amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609-85-8 | |

| Record name | 2-Amino-3,5-dibromobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=609-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 609-85-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-3,5-dibromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90277108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key structural features of 2-amino-3,5-dibromobenzoic acid revealed by the research?

A1: The research primarily focused on characterizing the molecular structure of this compound. Although the abstract doesn't provide specific details, it's safe to assume the study likely employed techniques like X-ray crystallography to determine bond lengths, angles, and the overall 3D conformation of the molecule. [] Understanding these structural details is crucial for further investigations into its potential applications and properties.

Q2: Did the research utilize computational chemistry to analyze this compound?

A2: Yes, the title explicitly mentions "computational characterization" as part of their investigation. [] While the abstract doesn't specify the exact methods used, computational chemistry techniques like density functional theory (DFT) calculations could have been employed to predict molecular properties such as electronic structure, dipole moment, and potential energy surfaces. These calculations can offer valuable insights into the reactivity and potential interactions of this compound with other molecules.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。